molecular formula C14H10F3NO B3056661 (2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone CAS No. 732-34-3

(2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone

Cat. No. B3056661
CAS RN: 732-34-3
M. Wt: 265.23 g/mol
InChI Key: NRMOBHGSHDKJLW-UHFFFAOYSA-N
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Description

“(2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone” is a chemical compound with the molecular formula C14H10F3NO . It has a molecular weight of 265.23 .


Molecular Structure Analysis

The molecular structure of “(2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone” can be represented by the SMILES string O=C(C1=CC(C(F)(F)F)=CC=C1N)C2=CC=CC=C2 . This indicates that the compound contains a trifluoromethyl group attached to a phenyl ring, which is further attached to a carbonyl group and another phenyl ring .


Physical And Chemical Properties Analysis

“(2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Role in Amino Acid Metabolism

Aromatic amino acids, such as phenylalanine and tryptophan, play crucial roles in various biological processes, including protein synthesis, neurotransmitter production, and metabolic regulation. Studies on these amino acids have highlighted their importance in maintaining metabolic health and their involvement in disease mechanisms (Mastrototaro et al., 2016; Höglund et al., 2019).

Impact on Neurotransmitter Synthesis

Tryptophan, an aromatic amino acid, is a precursor to serotonin, a key neurotransmitter involved in regulating mood, appetite, and sleep. Research on tryptophan and its derivatives underscores the intricate relationship between dietary amino acids and brain function, highlighting the potential for targeted dietary interventions in managing neurological disorders (Diksic & Young, 2001).

Interaction with Microbiota

Aromatic amino acids and their metabolites interact with the gut microbiota, influencing gut health and systemic inflammation. These interactions can have far-reaching implications for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), highlighting the potential for microbiota-targeted therapies (Shcherbakova et al., 2020).

Potential in Drug Metabolism and Stability Studies

Studies on compounds like nitisinone, which share structural similarities with aromatic amino acid derivatives, provide insights into drug metabolism, stability, and degradation pathways. Such research is crucial for understanding the pharmacokinetics and pharmacodynamics of therapeutic agents, as well as their interaction with biological systems (Barchańska et al., 2019).

Anticancer Research

The metabolism of amino acids like methionine, which is structurally related to aromatic amino acids, has been studied in the context of cancer. Methionine dependency is a characteristic of many cancer cells, and restricting methionine intake can inhibit cancer growth. This highlights the potential of dietary interventions and metabolic targeting in cancer therapy (Cavuoto & Fenech, 2012).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity after a single exposure . The target organs include the respiratory system .

properties

IUPAC Name

[2-amino-5-(trifluoromethyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)10-6-7-12(18)11(8-10)13(19)9-4-2-1-3-5-9/h1-8H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMOBHGSHDKJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515211
Record name [2-Amino-5-(trifluoromethyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone

CAS RN

732-34-3
Record name [2-Amino-5-(trifluoromethyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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